cis-beta-Formylacrylic acid

Description

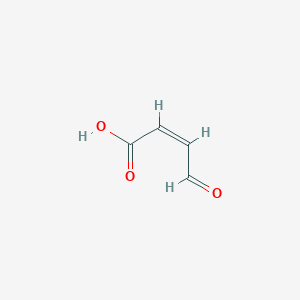

Structure

2D Structure

3D Structure

Properties

CAS No. |

1575-59-3 |

|---|---|

Molecular Formula |

C4H4O3 |

Molecular Weight |

100.07 g/mol |

IUPAC Name |

(E)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1+ |

InChI Key |

ZOIRMVZWDRLJPI-OWOJBTEDSA-N |

SMILES |

C(=CC(=O)O)C=O |

Isomeric SMILES |

C(=C/C(=O)O)\C=O |

Canonical SMILES |

C(=CC(=O)O)C=O |

Other CAS No. |

4437-06-3 1575-59-3 |

Synonyms |

4-oxo-2-butenoic acid fumaraldehydic acid fumaraldehydic acid, (Z)-isomer malealdehydic acid |

Origin of Product |

United States |

Synthesis Methodologies for Cis Beta Formylacrylic Acid

Biomass-Derived Precursors and Feedstocks for cis-beta-Formylacrylic Acid Production

The transition towards a bio-based economy necessitates the utilization of renewable feedstocks for chemical production. Lignocellulosic biomass, being abundant and non-edible, is a prime source for platform molecules that can be upgraded to valuable chemicals like this compound.

Furfural (B47365) as a Primary Renewable Precursor

Furfural is a key biomass-derived platform molecule, primarily produced from the acid-catalyzed dehydration of pentose (B10789219) sugars (e.g., xylose) found in hemicellulose. Its aromatic furan (B31954) ring and aldehyde functionality make it an ideal starting material for a variety of chemical transformations, including the synthesis of this compound. The oxidation of furfural is the most direct and widely studied route to produce 5-hydroxy-2(5H)-furanone, the cyclic precursor to this compound. This transformation involves the oxidative cleavage of the furan ring.

The reaction typically proceeds via the formation of unstable intermediates which then rearrange to the more stable 5-hydroxy-2(5H)-furanone. This furanone exists in a chemical equilibrium with its ring-opened tautomer, this compound. The position of this equilibrium is influenced by factors such as solvent and pH.

Other Furanic Derivatives as Starting Materials

While furfural is the most prominent precursor, other furanic derivatives derived from biomass can also serve as starting materials for the synthesis of this compound. These include:

Furfuryl alcohol: Produced by the hydrogenation of furfural, furfuryl alcohol can be oxidized to yield 5-hydroxy-2(5H)-furanone.

2-Furoic acid: This derivative, obtained from the oxidation of furfural, can also be converted to the target furanone through oxidative pathways.

Catalytic Synthesis Routes to this compound

The conversion of biomass-derived precursors to this compound is predominantly achieved through catalytic oxidation. Both homogeneous and heterogeneous catalytic systems have been explored to facilitate this transformation efficiently and selectively.

Homogeneous Catalysis Approaches

Homogeneous catalysis offers advantages such as high activity and selectivity under mild reaction conditions due to the well-defined nature of the active sites.

Methyltrioxorhenium (MTO) is a versatile and highly active catalyst for a variety of oxidation reactions. While specific detailed studies focusing solely on the MTO-catalyzed synthesis of this compound from furfural are limited in publicly available research, its established efficacy in olefin and aldehyde oxidations suggests its potential applicability. The proposed mechanism would likely involve the formation of a peroxo-rhenium species as the active oxidant, which would then attack the furan ring of furfural, leading to oxidative ring cleavage and the formation of the desired product. Further research is required to determine the optimal reaction conditions and yields for this specific transformation.

Heterogeneous Catalysis Systems

Heterogeneous catalysts are highly favored in industrial processes due to their ease of separation from the reaction mixture, reusability, and enhanced stability. Several solid catalysts have been investigated for the oxidation of furfural to 5-hydroxy-2(5H)-furanone.

The mechanism of furfural oxidation over heterogeneous catalysts can vary. For instance, with sulfated zirconia, the reaction is believed to proceed through a Baeyer-Villiger oxidation mechanism, initially forming 2-hydroxyfuran, which then converts to 5-hydroxy-2(5H)-furanone and its isomer 2(5H)-furanone. acs.org

Below is a summary of research findings on the heterogeneous catalytic oxidation of furfural:

| Catalyst | Oxidant | Temperature (°C) | Time (h) | Furfural Conversion (%) | 5-Hydroxy-2(5H)-furanone Yield (%) | Reference |

| Niobia | H₂O₂ | 90 | 4 | ~95 | ~15 | rsc.org |

| Sulfated Zirconia | H₂O₂ | 90 | 4 | ~90 | ~25 | acs.org |

| Au/TiO₂ | O₂ | 120 | - | - | - | uniovi.es |

| Au/MgAl | O₂ | 120 | - | - | - | uniovi.es |

Note: The yields for Au/TiO₂ and Au/MgAl are for furoic acid, as the primary focus of that study was not the synthesis of 5-hydroxy-2(5H)-furanone.

Zeolite-based Catalysts (e.g., TS-1)

Titanium silicalite-1 (TS-1), a zeolite with a framework substitution of titanium for silicon, has demonstrated catalytic activity in oxidation reactions. bath.ac.uk In the context of furfural oxidation, TS-1, in conjunction with acetic acid and hydrogen peroxide, has been shown to catalyze the formation of maleic acid. bath.ac.ukrsc.org While not a direct synthesis of this compound, this process involves related intermediates and highlights the potential of TS-1 in the oxidative transformation of furanic compounds. The reaction proceeds under relatively mild conditions, and the catalyst can be recycled multiple times without a significant loss of activity. rsc.org

Further research by Liang et al. involved doping active metal species into the TS-1 framework, creating a series of metal-TS-1 zeolite catalysts. These were utilized in the selective catalytic oxidation of furfural to C4 carboxylic acid derivatives, including the first reported photocatalytic synthesis of malic acid from furfural. bohrium.com

Table 1: Oxidation of Furan Derivatives using TS-1 and Hydrogen Peroxide

| Substrate | Product | Yield (%) |

|---|---|---|

| 2(5H)-Furanone | Maleic Acid | 76 |

| Furan | Maleic Acid | 58 |

Data sourced from bath.ac.uk

Supported Metal Catalysts (e.g., Au/C)

Supported gold nanoparticles are effective catalysts for the base-free oxidation of furfural. nih.gov The catalytic activity is influenced by the interaction between the gold nanoparticles and the support material. While extensive research has focused on the oxidation of furfural to furoic acid using gold-based catalysts, nih.govresearchgate.netacs.org the direct synthesis of this compound using catalysts like Au/C is less documented. The choice of support and reaction conditions plays a crucial role in determining the product selectivity. For instance, Au/HT (hydrotalcite) catalysts have shown high selectivity towards furoic acid. nih.gov Further investigation is required to tailor the selectivity of supported gold catalysts specifically towards this compound.

Graphitic Carbon Nitride (g-C3N4) based Photocatalysts

Graphitic carbon nitride (g-C3N4) has emerged as a promising metal-free photocatalyst for various organic transformations due to its favorable electronic band structure and high stability. sci-hub.seresearchgate.netsciopen.comnih.gov Mesoporous g-C3N4 has been successfully employed in the photocatalytic oxidation of furfural to maleic anhydride (B1165640) and 5-hydroxy-2(5H)-furanone under simulated solar light with molecular oxygen as the oxidant. sci-hub.seresearchgate.net This reaction demonstrates a high photoconversion of furfural, with significant selectivity towards the furanone tautomer of this compound. sci-hub.seresearchgate.net The mechanism is believed to involve the generation of singlet oxygen as a key reactive species. sci-hub.se

Table 2: Photocatalytic Oxidation of Furfural using Mesoporous g-C3N4

| Product | Selectivity (%) |

|---|---|

| Maleic Anhydride | 42 |

Data represents selectivity at >95% furfural conversion. Sourced from sci-hub.seresearchgate.net

Polyoxometalate Catalysis

Polyoxometalates (POMs) are a class of metal-oxygen clusters that exhibit versatile catalytic properties in various oxidation reactions. researchgate.netsciopen.comnih.gov Their application in the oxidation of biomass-derived furan compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), has been explored. For instance, imidazole-functionalized polyoxometalates have been shown to effectively catalyze the aerobic oxidation of HMF to 2,5-diformylfuran (DFF). sciopen.comnih.gov While the direct synthesis of this compound from furfural using POMs is not extensively reported in the literature, their proven efficacy in the oxidation of related furanic aldehydes suggests their potential for this transformation. Further research is needed to investigate the catalytic activity and selectivity of different POM structures for the synthesis of this compound.

Photocatalytic Oxidation Processes

Photocatalytic oxidation offers a green and sustainable route for chemical synthesis, utilizing light energy to drive chemical reactions at ambient temperature and pressure.

Singlet Oxygen (¹O₂) Mediated Reactions

Singlet oxygen (¹O₂) plays a crucial role in the photocatalytic oxidation of furfural. sci-hub.se The reaction is initiated by the absorption of light by a photosensitizer, which then transfers its energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen. Singlet oxygen then reacts with furfural, leading to the formation of an unstable endoperoxide intermediate. This intermediate subsequently undergoes rearrangement and decarbonylation to yield 5-hydroxy-2(5H)-furanone, the cyclic tautomer of this compound. This photochemical oxidation pathway has been well-documented and can achieve high selectivity for the desired furanone product.

Photosensitizer Role and Mechanism (e.g., Methylene Blue, Rose Bengal)

Organic dyes such as Methylene Blue and Rose Bengal are commonly used as photosensitizers in the generation of singlet oxygen for the oxidation of furfural. The mechanism involves the following steps:

Light Absorption: The photosensitizer absorbs a photon of light, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state photosensitizer undergoes intersystem crossing to a more stable, longer-lived excited triplet state.

Energy Transfer: The triplet state photosensitizer collides with a molecule of ground-state triplet oxygen (³O₂), transferring its energy and returning to its ground state. This energy transfer excites the oxygen molecule to its singlet state (¹O₂).

Reaction with Substrate: The generated singlet oxygen then reacts with the furfural molecule to initiate the oxidation process.

Both Methylene Blue and Rose Bengal have been shown to be effective in catalyzing the photochemical oxidation of furfural to 5-hydroxy-2(5H)-furanone with high yields and selectivity.

Table 3: Photosensitized Oxidation of Furfural to 5-hydroxy-2(5H)-furanone

| Photosensitizer | Solvent | Product Yield |

|---|---|---|

| Methylene Blue | Methanol | Quantitative |

Data sourced from

Influence of Light Source and Intensity

The photocatalytic oxidation of furfural is highly sensitive to the properties of the light source used for irradiation. The wavelength of light provides a critical level of control, enabling the fine-tuning of product selectivity even when all other conditions are kept constant rsc.org. This dual modulation between the reaction environment and the photocatalytic activity is a key aspect of directing the synthesis towards the desired products rsc.org.

In studies utilizing sulfated graphitic carbon nitride (g-C3N4) as a photocatalyst, the light wavelength has been demonstrated to be a tool for modulating reaction selectivity rsc.org. By adjusting the light source, researchers can influence the electronic properties of the catalyst, thereby improving light absorption and charge separation, which in turn dictates the reaction pathway and the resulting product distribution rsc.org. While specific intensity-yield correlations for this compound are not extensively detailed, the principle of light-controlled selectivity is a cornerstone of its photochemical synthesis pathway.

Reaction Conditions and Process Optimization for this compound Synthesis

Optimizing the synthesis of this compound involves careful management of reaction conditions to maximize yield and selectivity. This includes considerations of temperature, pressure, solvent systems, and reactor technology.

Temperature and Pressure Considerations for Enhanced Yield

Temperature is a critical parameter in the catalytic oxidation of furfural, influencing both the rate of conversion and the selectivity towards different products. In the aerobic oxidation of furfural using bimetallic catalysts, temperature changes have a marked effect on the product distribution. For instance, studies using a 2% Au1-Pd1/TiO2 catalyst under an O2 pressure of 15 bar showed that an increase in temperature from 80 °C to 110 °C significantly altered the product yields mdpi.com. While at the lower temperature, the reaction may favor other intermediates, the higher temperature promoted the formation of downstream products like maleic acid, which is derived from this compound mdpi.com. This suggests that temperature must be carefully optimized to favor the formation of the desired intermediate without promoting its degradation or conversion into undesired byproducts.

The table below illustrates the effect of temperature on product yield in furfural oxidation, highlighting the importance of thermal control.

| Temperature (°C) | Catalyst | O2 Pressure (bar) | Key Product Yield (Maleic Acid) | Reference |

| 110 | 2% Au1-Pd1/TiO2 | 15 | 14% | mdpi.com |

| 80 | 2% Au1-Pd1/TiO2 | 15 | Not specified as a major product | mdpi.com |

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent is a pivotal factor that can dictate the entire reaction pathway in the synthesis of this compound and related compounds from furfural rsc.org. Different solvents can stabilize intermediates differently and promote distinct chemical transformations, leading to a diverse range of products.

The following table summarizes how solvent systems can be engineered to influence reaction outcomes.

| Solvent System | Process Type | Function | Effect on Yield/Selectivity |

| Variable (unspecified) | Photocatalysis | Controls reaction pathway | Enables selective production of maleic acid or succinic acid |

| Biphasic (H2O/MIBK) | Continuous Flow | In-situ product extraction | Inhibits side reactions and product degradation, increasing yield and selectivity |

Continuous Flow Reactor Systems for Scalable Production

For the scalable and efficient production of this compound, continuous flow reactor systems offer significant advantages over traditional batch processes. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and higher yields.

A typical lab-scale continuous flow setup for related processes involves pumping the reactant solutions through heated reactor coils or packed-bed reactors containing a solid catalyst researchgate.net. For instance, the synthesis of 5-hydroxymethylfurfural (a related biomass derivative) has been successfully demonstrated in a continuous-flow tubular reactor using solid acid catalysts in a biphasic medium researchgate.net. This approach allows for sustained catalyst activity and consistent product output over extended periods.

Advanced autonomous continuous flow platforms can integrate in-line analytical tools like NMR, IR, and HPLC for real-time monitoring and feedback control osti.gov. This level of automation and control is crucial for optimizing complex reaction networks and enables the rapid translation of laboratory findings to scalable industrial production osti.gov.

Strategies for Yield and Selectivity Enhancement

A multi-faceted approach is necessary to enhance the yield and selectivity in the synthesis of this compound. Key strategies include:

Advanced Catalyst Design: The use of bimetallic nanoparticles, such as gold-palladium (Au-Pd) or gold-platinum (Au-Pt) systems on supports like TiO2, can significantly influence selectivity. The ratio of the metals in the catalyst is a critical factor; gold-rich catalysts, for example, have been shown to promote the oxidation of furfural to furoic acid with high selectivity, demonstrating that catalyst composition can be tuned to target specific products in the oxidation chain mdpi.com.

Photocatalyst and Light Control: Employing efficient photocatalysts, such as sulfated g-C3N4, and carefully selecting the light wavelength can steer the reaction towards a desired pathway, offering a high degree of control over the final product distribution rsc.orgresearchgate.net.

Solvent and Biphasic Systems: As discussed, the strategic selection of solvents or the implementation of biphasic water-organic systems is crucial rsc.orgresearchgate.net. This approach not only influences the reaction pathway but also facilitates product separation and prevents degradation, directly boosting effective yield and purity.

Process Parameter Optimization: Fine-tuning reaction conditions such as temperature and pressure is essential. As seen in catalytic oxidation, increasing the temperature can shift selectivity towards more oxidized products, requiring careful optimization to isolate the desired intermediate mdpi.com.

Continuous Flow Technology: The adoption of continuous flow reactors provides superior control over heat and mass transfer and reaction time. This leads to more consistent product quality, improved safety, and enhanced scalability compared to batch methods researchgate.netosti.gov.

By integrating these strategies, researchers can develop more efficient and selective processes for the synthesis of this compound from renewable feedstocks.

Reaction Mechanisms and Chemical Transformations Involving Cis Beta Formylacrylic Acid

Tautomerism and Isomerization Pathways of cis-beta-Formylacrylic Acid

The structure of this compound allows for dynamic equilibria, primarily through tautomerism and geometric isomerization. These pathways are fundamental to its chemical identity and reactivity.

This compound exists in a dynamic chemical equilibrium with its cyclic tautomer, 5-hydroxy-2(5H)-furanone. wikipedia.org This phenomenon is a classic example of ring-chain tautomerism, where the open-chain aldehyde and carboxylic acid functionalities of this compound cyclize to form the more stable lactol structure of 5-hydroxy-2(5H)-furanone. wikipedia.org The equilibrium favors the cyclic furanone form, which is considered a versatile platform for the synthesis of various four-carbon (C4) chemicals. researchgate.net This transformation involves the intramolecular nucleophilic addition of the carboxyl group's hydroxyl to the aldehyde's carbonyl carbon.

The position of the tautomeric equilibrium between the open-chain and cyclic forms is sensitive to environmental conditions such as pH and the nature of the solvent. In strongly basic aqueous solutions (pH > 9), 5-hydroxy-2(5H)-furanone can undergo further reactions, such as hydration to succinic acid upon heating, which indicates a shift in the equilibrium and subsequent transformations under these conditions. wikipedia.org The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the tautomerization process by stabilizing one form over the other.

In addition to tautomerism, this compound can undergo isomerization to its more stable geometric isomer, trans-beta-formylacrylic acid, also known as fumaraldehydic acid. This cis-trans isomerization is often catalyzed by factors such as heat and acidic conditions. acs.org The reversible addition of protons can induce free rotation around the central carbon-carbon double bond, leading to the formation of the thermodynamically more stable trans isomer. acs.org While some oxidative processes of furfural (B47365) under specific conditions yield the cis isomer without subsequent isomerization to the trans form, the potential for this transformation is a key aspect of the compound's reactivity. acs.orgnih.gov

Oxidative Ring-Opening Mechanisms from Furfural and its Derivatives

This compound is a known product of the oxidative ring-opening of furfural, a key platform chemical derived from lignocellulosic biomass. wikipedia.orgresearchgate.net This conversion is significant for producing bio-based chemicals.

One proposed mechanism for the formation of 5-hydroxy-2(5H)-furanone (the cyclic tautomer of this compound) from furfural involves an initial epoxidation of the furan (B31954) ring. researchgate.net This is followed by a Baeyer-Villiger-type oxidation, which leads to the formation of the furanone structure. researchgate.net For instance, the oxidation of furfural at room temperature using hydrogen peroxide and a titanium silicalite-1 (TS-1) catalyst proceeds through this pathway, yielding 5-hydroxy-2(5H)-furanone. researchgate.net This intermediate can then exist in equilibrium with this compound in solution.

Rearrangement and By-product Formation Pathways

The chemical reactivity of this compound allows for several rearrangement and byproduct formation pathways, largely influenced by conditions such as heat, light, and the presence of acidic or basic environments. Key transformations include cis-trans isomerization, thermal decomposition, and the formation of various side products during its synthesis or subsequent reactions.

Cis-Trans Isomerization:

One of the most significant rearrangement reactions for this compound is its isomerization to the more stable trans-isomer, trans-beta-formylacrylic acid (fumaraldehydic acid). This conversion is analogous to the well-known isomerization of maleic acid to fumaric acid. nih.gov The cis configuration, with both the carboxyl and formyl groups on the same side of the carbon-carbon double bond, experiences steric hindrance, making it thermodynamically less stable than the trans isomer.

This isomerization can be induced through several methods:

Thermal Isomerization: Heating this compound can provide the necessary activation energy to overcome the rotational barrier of the double bond, leading to the formation of the trans isomer.

Photochemical Isomerization: Exposure to ultraviolet (UV) light can also promote the cis-trans isomerization. This process involves the excitation of the π-electrons in the double bond to a higher energy state, where rotation is more facile.

Catalytic Isomerization: Acids can catalyze the isomerization by protonating the double bond, which allows for free rotation around the resulting single bond before the proton is eliminated to form the more stable trans isomer.

Thermal Decomposition:

At elevated temperatures, this compound can undergo decomposition. While specific studies on the thermal degradation of this compound are limited, analogies can be drawn from related unsaturated carbonyl compounds and dicarboxylic acids. For instance, the thermal decomposition of maleic anhydride (B1165640) in the gas phase has been shown to yield carbon monoxide (CO), carbon dioxide (CO₂), and acetylene. cdnsciencepub.comresearchgate.net Similarly, fumaric acid has been observed to undergo decomposition upon heating. researchgate.net It is plausible that the thermal degradation of this compound could proceed through decarboxylation (loss of CO₂) or decarbonylation (loss of CO) pathways, leading to a variety of smaller organic fragments. The presence of both a carboxylic acid and an aldehyde group offers multiple potential decomposition routes.

By-product Formation:

By-products can be formed during the synthesis of this compound or in subsequent reactions. For example, in processes analogous to the production of maleic anhydride, side reactions can lead to the formation of acrylic acid, acetic acid, and other oxidation products. mdpi.com In aqueous solutions, particularly under acidic or basic conditions, hydration of the double bond could potentially occur, leading to the formation of malic acid analogues. Furthermore, given its reactivity, this compound could participate in condensation or polymerization reactions, especially at higher concentrations or temperatures, leading to the formation of oligomeric or polymeric by-products.

| Transformation | Conditions | Primary Product(s) | Potential By-product(s) |

|---|---|---|---|

| Cis-Trans Isomerization | Heat, UV light, Acid catalysis | trans-beta-Formylacrylic acid | - |

| Thermal Decomposition | High temperatures | CO, CO₂, Acetylene (by analogy) | Various organic fragments |

| By-product Formation (during synthesis/reaction) | Oxidative conditions, Aqueous media | - | Acrylic acid, Acetic acid, Hydrated derivatives, Polymers |

Mechanistic Studies of Catalytic Conversions

The dual functionality of this compound, possessing both a reactive aldehyde group and an α,β-unsaturated carboxylic acid moiety, makes it a versatile substrate for various catalytic transformations. Mechanistic studies, often drawing from analogous reactions of similar compounds, provide insight into these conversion pathways.

Catalytic Hydrogenation:

The catalytic hydrogenation of this compound can selectively target either the carbon-carbon double bond or the aldehyde group, depending on the catalyst and reaction conditions.

Hydrogenation of the C=C Double Bond: This is a common transformation for α,β-unsaturated carbonyl compounds. The mechanism for the catalytic hydrogenation of alkenes is well-established and typically follows the Horiuti-Polanyi mechanism. libretexts.orglibretexts.org In this process, both hydrogen and the unsaturated substrate are adsorbed onto the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). The dihydrogen molecule dissociates into adsorbed hydrogen atoms, which are then sequentially added across the double bond of the adsorbed substrate. This process generally results in syn-addition of the hydrogen atoms. The hydrogenation of maleic acid to succinic acid over a Pd/C catalyst serves as a direct analogue for the saturation of the double bond in this compound to yield formylpropanoic acid. acs.orgacs.orgcsic.es

Hydrogenation of the Aldehyde Group: The selective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes to form an unsaturated alcohol is a more challenging transformation. mdpi.comacs.org This often requires specialized catalytic systems that can preferentially activate the C=O bond over the C=C bond. Mechanistically, this can be achieved by using catalysts that promote the adsorption of the aldehyde through the oxygen lone pair, facilitating hydride transfer to the carbonyl carbon. Bimetallic catalysts and catalysts with specific promoters are often employed to enhance selectivity towards the unsaturated alcohol.

Enzymatic Conversions:

Enzymes offer highly specific and efficient routes for the transformation of molecules like this compound.

Enzyme-Catalyzed Hydrogenation: Enzymes such as enoate reductases are known to catalyze the stereospecific reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds. The mechanism typically involves the use of a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. The enzyme's active site binds the substrate in a specific orientation, facilitating the transfer of a hydride from the cofactor to the β-carbon and a proton from an acidic residue (or water) to the α-carbon.

Enzyme-Catalyzed Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid by aldehyde dehydrogenases. This enzymatic oxidation generally involves the formation of a hemiacetal intermediate with a cysteine residue in the enzyme's active site, followed by hydride transfer to NAD⁺ or NADP⁺, and subsequent hydrolysis to release the carboxylic acid product.

Enzyme-Catalyzed Isomerization: While not extensively studied for this specific molecule, enzymatic cis-trans isomerization is a known biological process. nih.gov Enzymes known as cis-trans isomerases could potentially catalyze the conversion of this compound to its trans isomer, likely through a mechanism involving the temporary addition of a nucleophilic group from the enzyme to the double bond, allowing for rotation, followed by elimination.

| Catalytic Conversion | Catalyst Type | Key Mechanistic Feature | Potential Product |

|---|---|---|---|

| Hydrogenation of C=C | Heterogeneous Metal (e.g., Pd/C, PtO₂) | Horiuti-Polanyi mechanism; Adsorption and stepwise H addition | Formylpropanoic acid |

| Hydrogenation of C=O | Specialized bimetallic or promoted catalysts | Preferential adsorption and activation of the carbonyl group | cis-4-Hydroxybut-2-enoic acid |

| Enzymatic Hydrogenation (C=C) | Enoate Reductase | Cofactor (NADH/NADPH) mediated hydride transfer | (R)- or (S)-Formylpropanoic acid |

| Enzymatic Oxidation (C=O) | Aldehyde Dehydrogenase | Hemiacetal intermediate formation and hydride transfer to NAD(P)⁺ | Maleic acid |

Derivatives and Applications of Cis Beta Formylacrylic Acid As a Chemical Building Block

Precursor for Maleic Acid and Maleic Anhydride (B1165640) Synthesis

Cis-beta-Formylacrylic acid serves as a direct precursor to maleic acid through the oxidation of its aldehyde functional group. This conversion can be achieved via several methods, including electrochemical and enzymatic pathways. The resulting maleic acid can then be further processed to produce maleic anhydride.

Electrochemical oxidation represents a promising method for converting this compound to maleic acid. This process involves the direct oxidation of the aldehyde group to a carboxylic acid at an anode. While specific studies on this compound are emerging, the principles are well-established from research on similar molecules. researchgate.net The electrooxidation of formic acid, for instance, has been extensively studied and can proceed through different pathways depending on the electrode material, often involving dehydrogenation or the formation of intermediates. researchgate.netmdpi.com

For the conversion of this compound, the reaction would take place at the anode, where the aldehyde group is oxidized. Boron-doped diamond (BDD) electrodes are noted for their high efficiency in mineralizing organic compounds, and studies on maleic acid oxidation show that the reaction occurs at a potential close to that of water discharge. researchgate.net This suggests that with controlled potential, selective oxidation of the aldehyde in this compound is feasible.

Table 1: Key Parameters in Electrochemical Oxidation of Related Organic Acids Data synthesized from studies on analogous compounds to illustrate typical conditions.

| Parameter | Typical Value/Condition | Relevance to this compound Oxidation |

| Anode Material | Boron-Doped Diamond (BDD), Platinum (Pt), Palladium (Pd) | BDD offers high efficiency for complete mineralization, while Pt/Pd can offer selectivity for partial oxidation. researchgate.netmdpi.com |

| Potential Control | Potentiostatic or Galvanostatic | Potentiostatic control allows for selective oxidation at a specific potential, crucial for preventing over-oxidation. researchgate.net |

| Reaction Pathway | Direct electron transfer or via generated radicals (e.g., OH•) | The mechanism determines the final products and efficiency; for maleic acid production, a direct, selective pathway is desired. researchgate.netresearchgate.net |

| Intermediates | Formic acid, Oxalic acid (in maleic acid degradation) | Understanding potential byproducts is key to optimizing the yield of the desired maleic acid product. researchgate.net |

Enzymatic systems offer a green and highly selective alternative for chemical synthesis. The laccase-mediator system (LMS), particularly using the mediator 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), is highly effective for the oxidation of primary alcohols and aldehydes to carboxylic acids. nih.govresearchgate.net In this system, the laccase enzyme oxidizes TEMPO to its oxoammonium ion form, which is the active oxidant that converts the aldehyde group of this compound into a carboxylic acid, yielding maleic acid. nih.gov

This chemoenzymatic approach operates under mild conditions (room temperature, aqueous buffers) and uses oxygen from the air as the ultimate oxidant, making it an environmentally benign process. researchgate.netrsc.org Research on the laccase-TEMPO oxidation of various aromatic and aliphatic aldehydes has shown high yields, often exceeding 90%. researchgate.net For example, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) has been achieved with yields up to 97%. researchgate.net

Table 2: Representative Yields for Laccase-TEMPO Aldehyde Oxidation Illustrative data from studies on similar substrates.

| Substrate | Product | Catalyst System | Yield (%) | Reference |

| 5-Hydroxymethylfurfural | 2,5-Furandicarboxylic Acid | Laccase-TEMPO | 97% | researchgate.net |

| Benzyl Alcohol | Benzaldehyde | Laccase-TEMPO | >95% | nih.gov |

| Various Aromatic Aldehydes | Corresponding Carboxylic Acids | Laccase-TEMPO | >90% | researchgate.net |

Maleic anhydride is a highly valuable industrial chemical produced almost exclusively from maleic acid. researchgate.net Therefore, the conversion of this compound to maleic anhydride is a two-step process:

Oxidation: this compound is first oxidized to maleic acid using one of the methods described above.

Dehydration: The resulting maleic acid is then dehydrated to form maleic anhydride. This is an intramolecular condensation reaction that occurs upon heating, typically at temperatures between 130 and 230 °C, or under vacuum at lower temperatures. researchgate.net The cis-configuration of the two carboxylic acid groups in maleic acid facilitates this ring-closing reaction. researchgate.net

This sequential process is a cornerstone of producing bio-based maleic anhydride, linking the biomass-derived platform chemical furfural (B47365) to a major industrial monomer. researchgate.net

Intermediate in Furanone Synthesis

Furanones, particularly 4-hydroxy-3(2H)-furanones, are important compounds known for their attractive flavors and are used extensively in the food and fragrance industries. nih.gov this compound serves as a potential intermediate for the synthesis of substituted furanones. The structure of this compound, containing an aldehyde, a carboxylic acid, and a double bond, provides the necessary functionalities for cyclization and derivatization into the furanone ring system.

While direct synthesis from this compound is a subject of ongoing research, established furanone syntheses often involve intermediates with similar structural motifs, such as α-dicarbonyls or hydroxy ketones, which undergo intramolecular cyclization. nih.govorganic-chemistry.orgresearchgate.net For example, the formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone (Furaneol) can proceed from d-fructose-1,6-bisphosphate via a dicarbonyl intermediate. nih.gov The functional groups in this compound could be chemically modified (e.g., via reduction or addition reactions) to generate a precursor that readily cyclizes to form the furanone core.

Pathways to Other C4 Chemicals (e.g., Succinic Anhydride, Fumaric Semialdehyde)

The C4 backbone of this compound makes it an ideal starting point for other four-carbon commodity chemicals.

Succinic Anhydride: The production of succinic anhydride from this compound involves the saturation of the carbon-carbon double bond and conversion of the aldehyde. A plausible pathway involves first converting this compound to maleic acid. The maleic acid is then catalytically hydrogenated to succinic acid, which is subsequently dehydrated to form succinic anhydride. researchgate.netresearchgate.net This multi-step chemical transformation connects the unsaturated C4 platform to the saturated C4 chemical family.

Fumaric Semialdehyde: Fumaric semialdehyde is the trans-isomer of this compound (maleic semialdehyde). The conversion involves a cis-trans isomerization reaction. This process is analogous to the well-established industrial isomerization of maleic acid to fumaric acid, which can be catalyzed by mineral acids, heat, or other reagents like thiourea. researchgate.netnih.gov Applying similar catalytic conditions could promote the rearrangement of this compound to its more thermodynamically stable trans-isomer, fumaric semialdehyde.

Valorization within Biorefinery Processes for Value-Added Products

In the context of a biorefinery, "valorization" refers to the process of converting low-value biomass streams into high-value chemicals. This compound is a key intermediate in the valorization of lignocellulosic biomass. The process typically begins with furfural, a platform chemical produced from the pentose (B10789219) sugars (e.g., xylose) found in hemicellulose.

The oxidation of furfural can yield this compound, which then acts as a central hub from which a diverse slate of C4 chemicals can be synthesized. researchgate.net This strategy allows biorefineries to move beyond biofuel production and create a portfolio of valuable, bio-based chemicals that can displace their petrochemical counterparts. nih.govmdpi.com The conversion of this single intermediate into maleic acid, maleic anhydride, furanones, and succinic anhydride demonstrates a flexible and integrated approach to maximizing the economic and environmental value of renewable feedstocks. researchgate.netresearchgate.net

Analytical and Spectroscopic Characterization in Research of Cis Beta Formylacrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like cis-beta-formylacrylic acid. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift, integration, and coupling patterns of the proton signals provide valuable structural information. For this compound, the presence of an aldehyde, a carboxylic acid, and a cis-disubstituted alkene would result in a characteristic spectrum. The aldehydic proton is expected to appear significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The olefinic protons of the cis-alkene would likely resonate in the range of 6.0-7.5 ppm. The cis-coupling constant (J-value) between these two protons would be in the range of 8-12 Hz, which is a key indicator of the cis-geometry. The acidic proton of the carboxylic acid is often broad and its chemical shift can vary widely depending on the solvent and concentration, but it is typically found far downfield (>10 ppm).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. For this compound, four distinct signals would be expected. The carbonyl carbon of the carboxylic acid would appear in the range of 165-185 ppm. The aldehydic carbonyl carbon would be found further downfield, typically between 190-200 ppm. The two olefinic carbons would resonate in the 120-150 ppm region. The specific chemical shifts are influenced by the electronic effects of the neighboring functional groups.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 9.5 - 10.5 | Doublet | 2 - 4 | Aldehydic proton |

| ¹H | 6.2 - 6.8 | Doublet of doublets | 8 - 12, 2 - 4 | Olefinic proton α to aldehyde |

| ¹H | 6.8 - 7.5 | Doublet | 8 - 12 | Olefinic proton α to carboxyl |

| ¹H | > 10 | Singlet (broad) | - | Carboxylic acid proton |

| ¹³C | 190 - 200 | - | - | Aldehydic carbonyl |

| ¹³C | 165 - 185 | - | - | Carboxylic acid carbonyl |

| ¹³C | 130 - 150 | - | - | Olefinic carbon |

| ¹³C | 120 - 140 | - | - | Olefinic carbon |

Note: The data in this table is predicted based on typical chemical shift values for similar functional groups and structural motifs. Actual experimental values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar and potentially thermally labile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.govnih.govmdpi.com

In a typical GC-MS analysis, the sample is first derivatized, for example, by esterification of the carboxylic acid group and/or conversion of the aldehyde to an oxime or hydrazone. nih.gov The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

The mass spectrum provides a molecular fingerprint of the compound, showing the molecular ion peak (if stable enough to be observed) and a characteristic fragmentation pattern. This fragmentation pattern is used to identify the structure of the compound. For quantification, a known amount of an internal standard is added to the sample, and the peak areas of the analyte and the internal standard are compared. nih.govnih.gov

Interactive Data Table: Hypothetical GC-MS Data for a Derivatized Analog of this compound

| Derivative | Retention Time (min) | Key Mass Fragments (m/z) | Notes |

| Methyl ester, PFBHA-oxime | 12.5 | M+•, [M-OCH₃]+, [M-COOCH₃]+, characteristic PFB fragments | Derivatization increases volatility and provides specific mass fragments for identification. |

Note: This table presents hypothetical data for an illustrative derivative. The actual retention time and mass fragments would depend on the specific derivative and the GC-MS conditions used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the conjugated system of the carbon-carbon double bond and the two carbonyl groups constitutes a chromophore.

The absorption of UV light by this conjugated system corresponds to electronic transitions, typically π → π* and n → π* transitions. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. The n → π* transition of the carbonyl group is typically weaker and occurs at a longer wavelength compared to the π → π* transition of the conjugated system. masterorganicchemistry.com

UV-Vis spectroscopy can be effectively used to monitor reactions involving this compound. For example, if the conjugated system is altered during a reaction, the λmax will shift, and the absorbance will change. This allows for real-time monitoring of the reaction progress by observing the disappearance of the reactant's absorbance or the appearance of the product's absorbance. The absorbance of unsaturated carboxylic acids and aldehydes typically occurs at specific wavelengths, which can be used for their characterization. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε) |

| Ethanol | ~220-250 | ~300-340 | High for π → π, Low for n → π |

Note: The values in this table are estimations based on typical absorptions for α,β-unsaturated carbonyl compounds. Actual values can be influenced by the solvent and pH.

Advanced Chromatographic Separation Techniques (e.g., Flash Chromatography)

Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis to separate components of a mixture. teledyneisco.com It is a type of column chromatography that uses a positive pressure to force the solvent through the column, which speeds up the separation process.

For the purification of a polar compound like this compound, reversed-phase flash chromatography is often a suitable choice. teledyneisco.com In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used. Polar compounds like carboxylic acids have a higher affinity for the mobile phase and elute faster, while less polar impurities are retained more strongly on the column.

The choice of solvent system is critical for achieving good separation. A gradient of solvents, typically water and a polar organic solvent like acetonitrile (B52724) or methanol, is often employed. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation. teledyneisco.com

Interactive Data Table: Illustrative Flash Chromatography Parameters for the Purification of this compound

| Parameter | Condition |

| Stationary Phase | C18-functionalized silica (B1680970) gel |

| Mobile Phase | Gradient of water with 0.1% TFA to acetonitrile with 0.1% TFA |

| Detection | UV at a wavelength corresponding to the λmax of the compound |

Note: The optimal conditions for flash chromatography need to be determined experimentally for each specific separation.

Theoretical and Computational Investigations of Cis Beta Formylacrylic Acid

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving cis-beta-formylacrylic acid. These studies allow for the precise characterization of the geometries and energies of reactants, products, and the short-lived species that exist between them: reaction intermediates and transition states.

By identifying the transition state structures, chemists can calculate activation energies, which are crucial for predicting reaction rates. For instance, the cyclization of this compound to form a lactone ring would proceed through a specific transition state, the structure and energy of which can be determined computationally. These calculations can reveal the feasibility of such a reaction under various conditions.

Table 1: Calculated Relative Energies of Stationary Points on a Hypothetical Reaction Pathway of this compound

| Species | Method | Relative Energy (kcal/mol) |

| This compound | DFT/B3LYP | 0.0 |

| Transition State 1 | DFT/B3LYP | +25.3 |

| Intermediate 1 | DFT/B3LYP | +5.7 |

| Transition State 2 | DFT/B3LYP | +18.9 |

| Product | DFT/B3LYP | -10.2 |

Molecular Dynamics Simulations of Tautomeric Equilibria and Solvent Interactions

This compound can exist in different tautomeric forms, such as the enol-aldehyde and the keto-acid forms. The equilibrium between these tautomers is highly dependent on the solvent environment. Molecular dynamics (MD) simulations provide a method to study these dynamic processes by simulating the motion of the molecule and surrounding solvent molecules over time.

These simulations can predict the most stable tautomer in a given solvent by calculating the free energy difference between the different forms. The explicit inclusion of solvent molecules in MD simulations is crucial, as hydrogen bonding and other intermolecular interactions play a significant role in stabilizing or destabilizing different tautomers. For example, in a polar protic solvent like water, the keto-acid form might be favored due to strong hydrogen bonding interactions with the solvent.

Mechanistic Elucidation through Computational Modeling of Catalytic Pathways

Computational modeling is a key tool for understanding and designing catalysts for reactions involving this compound. By modeling the interaction of the molecule with a potential catalyst, researchers can elucidate the detailed step-by-step mechanism of the catalytic cycle. This includes identifying the active site of the catalyst, the mode of substrate binding, and the energetics of each elementary step in the reaction.

For example, the conversion of this compound to other useful chemical intermediates could be catalyzed by enzymes or synthetic catalysts. Computational models can screen potential catalysts and predict their efficiency by calculating the energy barriers for the catalytic reaction. This in silico approach can significantly accelerate the discovery of new and improved catalytic systems, saving valuable time and resources in the laboratory.

Sustainability and Green Chemistry Aspects in Production and Utilization of Cis Beta Formylacrylic Acid

Renewable Feedstock Utilization and Biomass-Derived Routes

A cornerstone of green chemistry is the shift from petrochemical feedstocks to renewable, biomass-derived resources. The synthesis of cis-beta-formylacrylic acid can be envisioned through various routes starting from platform chemicals obtained from lignocellulose, carbohydrates, and other biological materials. researchgate.net

One potential pathway begins with furfural (B47365), a platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass. nih.gov Research has demonstrated the synthesis of key monomers like maleic anhydride (B1165640) and acrylic acid from furfural using environmentally friendly methods such as photooxygenation and aerobic oxidation. nih.gov This approach minimizes waste and relies on molecular oxygen as a key reagent, avoiding harsh, high-energy oxidants. nih.gov

Glycerol, a major by-product of biodiesel production, represents another valuable and abundant feedstock. scispace.com Catalytic routes have been developed to convert glycerol into acrylic acid, offering a sustainable alternative to the conventional propylene oxidation process. scispace.comrsc.org Similarly, lactic acid, which can be produced in high yields from the fermentation of sugars and starch, is a viable precursor. scispace.com

The biological production of dicarboxylic acids, such as cis,cis-muconic acid from sugars or lignin-derived aromatics, also presents a promising avenue. rsc.orgnrel.gov Engineered microorganisms can convert these renewable starting materials into complex functionalized molecules, which could then be chemically modified to yield this compound. researchgate.net This integration of biotechnological and chemical processes is a key strategy for sustainable chemical manufacturing. researchgate.net

| Renewable Feedstock | Derived Platform Chemical | Potential Relevance to Synthesis | Reference |

|---|---|---|---|

| Lignocellulosic Biomass (e.g., agricultural waste) | Furfural | Can be oxidized to maleic anhydride, a structural analogue. | nih.gov |

| Triglycerides (e.g., vegetable oils) | Glycerol | Can be converted to acrylic acid, a core structural component. | scispace.comrsc.org |

| Sugars/Starch (e.g., corn, sugarcane) | Lactic Acid | A functionalized C3 building block for conversion to acrylics. | scispace.com |

| Sugars/Lignin | cis,cis-Muconic Acid | A C6 dicarboxylic acid platform for producing functionalized chemicals. | rsc.orgnrel.gov |

| Carbon Dioxide (CO2) | Formic Acid | A potential C1 building block for introducing the formyl group. | researchgate.net |

Energy Efficiency in Synthesis Processes (e.g., Solar Energy Utilization)

The conventional chemical industry is highly energy-intensive, often relying on fossil fuels for the high temperatures and pressures required in synthesis. scispace.com Green chemistry seeks to reduce this energy footprint by designing processes that operate at ambient conditions or by utilizing renewable energy sources.

For instance, the synthesis of formic acid, a potential C1 source for the formyl group, is being explored using solar energy. qnl.qa One proposed system involves a photovoltaic (PV) assisted-chloralkali process to produce the necessary hydrogen, which is then reacted with captured carbon dioxide. researchgate.netqnl.qa Such integrated systems aim to store solar energy in the chemical bonds of molecules like formic acid, which can then be used in synthesis. qnl.qa

Waste Reduction and By-product Management Strategies

Minimizing waste is a primary goal of sustainable chemical production. This is achieved by designing high-yield reactions and by finding valuable applications for any by-products that are formed. The upcycling of waste streams from other industries, such as using glycerol from biodiesel production, is a prime example of a circular economy approach. scispace.com

In the context of producing acrylic acids from biomass, by-products such as acetaldehyde can be generated. mdpi.com Effective management strategies involve either separating and selling these by-products or developing integrated processes where they are consumed in subsequent reactions.

Furthermore, the chemobiological upcycling of plastic waste, such as poly(ethylene terephthalate) (PET), into value-added chemicals like β-ketoadipic acid, demonstrates a powerful strategy for waste reduction. nih.govrsc.org This approach not only mitigates plastic pollution but also creates a new source of chemical building blocks. nih.gov In such processes, careful management of metabolic by-products like acetic acid is crucial for achieving high conversion efficiency. nih.gov

| Process | Primary By-product | Management/Valorization Strategy | Reference |

|---|---|---|---|

| Biodiesel Production | Glycerol | Use as a feedstock for acrylic acid synthesis. | scispace.com |

| Biomass Fermentation to Lactic Acid | Gypsum (CaSO4) | Generated during purification; requires disposal or use in construction materials. | mdpi.com |

| Bioconversion of Terephthalic Acid | Acetic Acid | Regulated through genetic modification of the microorganism to improve process efficiency. | nih.gov |

| Lactic Acid Dehydration to Acrylic Acid | Acetaldehyde | Can be separated and sold as a co-product. | mdpi.com |

Catalyst Reusability and Development of Green Catalysis

Catalysts are essential for efficient chemical transformations, and green catalysis focuses on developing catalysts that are highly active, selective, and reusable. Heterogeneous catalysts are often preferred over homogeneous ones because they can be easily separated from the reaction mixture and reused, minimizing waste and product contamination. scispace.com

In the production of acrylic acid from glycerol, for example, various solid acid catalysts have been investigated. scispace.com For the conversion of muconic acid to adipic acid, a crucial step in producing bio-based nylons, catalysts based on platinum group metals on supports like activated carbon and silica (B1680970) have been screened. rsc.orgnrel.gov Studies have shown that while rhodium and palladium are highly active, palladium can be prone to leaching from the support, which compromises its reusability and can contaminate the product. rsc.orgnrel.gov

The development of stable, leach-resistant catalysts is therefore a key area of research. Testing catalyst performance over extended periods in continuous reactors, such as trickle bed reactors, is essential to confirm long-term stability and viability for industrial applications. rsc.org

Environmental Impact Assessment of Production Pathways

To holistically evaluate the "greenness" of a chemical process, a Life Cycle Assessment (LCA) is often performed. An LCA quantifies the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. rsc.org

Studies comparing different production routes for acrylic acid have highlighted the trade-offs between economic performance and environmental impact. For example, an assessment of producing acrylic acid from waste apple pomace via two different pathways—fermentation-dehydration (FD) and thermocatalytic formose-oxidation (TFO)—found that the FD process was more economically favorable, but the TFO process had a lower environmental impact. mdpi.com

Similarly, LCAs of formic acid production from CO2 have shown that carbon capture and utilization (CCU) strategies can significantly reduce greenhouse gas emissions and fossil fuel depletion compared to conventional methods. rsc.org However, the environmental performance is highly dependent on the source of energy used in the process, with renewable electricity sources leading to the most substantial benefits. rsc.org These assessments are crucial for identifying environmental hotspots in a production pathway and for guiding the development of more sustainable technologies. mdpi.comnih.gov

Future Research Directions and Challenges in Cis Beta Formylacrylic Acid Chemistry

Development of Novel and Highly Selective Catalytic Systems

A primary challenge in cis-beta-formylacrylic acid chemistry is the development of robust, selective, and cost-effective catalysts that can efficiently manage the multi-step oxidation of furanic precursors. The traditional vanadium-phosphorus-oxide (VPO) catalysts used in the petrochemical industry for converting butane (B89635) to maleic anhydride (B1165640) are a starting point, but significant innovation is required for biomass-derived feedstocks. d-nb.inforsc.org

Future research is pursuing several promising avenues:

Heterogeneous Catalysts: Vanadium-based systems remain a major focus, with studies exploring the impact of different supports like Al₂O₃ and silica (B1680970) to enhance activity and selectivity. nih.govrsc.org Research indicates that specific structures, such as polyvanadates, are intrinsically more active than monovanadates or V₂O₅ crystals for producing maleic anhydride from furfural (B47365). nih.gov Other non-precious metal oxides, including manganese (α-MnO₂/Cu(NO₃)₂) and molybdenum-based catalysts, are being investigated to achieve high yields under milder conditions. acs.orgcore.ac.uk

Biocatalytic Systems: The use of whole-cell biocatalysts presents a green alternative for the selective oxidation of the aldehyde group in furanic compounds. rsc.orgmdpi.com Strains like Comamonas testosteroni and the radiation-resistant Deinococcus wulumuqiensis have demonstrated high tolerance to HMF and can produce derivatives with excellent yields (up to 99%) and selectivity. rsc.orgmdpi.com Future work will focus on improving catalyst robustness, expanding the substrate scope, and enhancing productivity for industrial-scale applications.

Photo- and Electrocatalysis: These emerging technologies offer pathways to conduct transformations under ambient conditions, reducing the energy intensity of traditional thermal processes. rsc.orgwur.nl Research into photocatalytic aerobic oxidation and electrochemical methods for the conversion of intermediates like 5-hydroxy-2(5H)-furanone to maleic acid represents a significant shift towards more sustainable methodologies. wur.nl

Table 1: Comparison of Catalytic Systems for Furanic Oxidation

| Catalyst Type | Example Catalyst | Precursor | Key Product | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Heterogeneous Metal Oxide | VO(x)/Al₂O₃ | Furfural | Maleic Anhydride | 73% yield | nih.gov |

| Heterogeneous Metal Oxide | Vanadium-based/Silica | 5-Hydroxymethylfurfural (B1680220) (HMF) | Maleic Anhydride | 79% yield | rsc.org |

| Heterogeneous Metal Oxide | α-MnO₂/Cu(NO₃)₂ | 5-[(Formyloxy)methyl]furfural (FMF) | Maleic Anhydride | 89% yield | acs.org |

| Whole-Cell Biocatalyst | Comamonas testosteroni | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid | 88-99% yield | rsc.org |

| Whole-Cell Biocatalyst | Deinococcus wulumuqiensis | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethylfuroic acid | 90% yield | mdpi.com |

| Photocatalysis/Electrochemistry | Two-step cascade | Furfural | Maleic Acid | High yield and selectivity | wur.nl |

Enhancement of Reaction Efficiency and Atom Economy

Key research directions include:

Green Oxidants: A major focus is the replacement of harsh or expensive oxidants like hydrogen peroxide with molecular oxygen from air, which is the ultimate green oxidant. rsc.orgacs.org

Process Intensification: The adoption of continuous flow chemistry is a promising strategy to enhance efficiency. Flow reactors offer superior control over reaction parameters, improve safety, and facilitate easier scalability compared to batch processes. rsc.org A two-step continuous flow process for furfural oxidation has demonstrated high selectivity (98%) and facile scalability. rsc.org

Solvent Selection: The choice of solvent can dramatically influence reaction rates and product distribution. While aqueous systems are environmentally benign, they can promote hydrolysis of the desired maleic anhydride to maleic acid. rsc.org Research into alternative solvents or solvent-free conditions, particularly for subsequent derivatization steps, is crucial. rsc.orgsemanticscholar.org

Integration into Advanced Sustainable Biorefinery Platforms

The production of this compound and its derivatives is envisioned as a core component of an integrated biorefinery. rsc.org In this model, lignocellulosic biomass is deconstructed into various platform chemicals, including furfural and HMF, which are then upgraded to a portfolio of value-added products. d-nb.inforesearchgate.net

Challenges and future research efforts in this area involve:

Feedstock Valorization: Developing processes that can handle crude, non-purified feedstock streams from biomass hydrolysis is essential for economic feasibility. This requires robust catalysts that are resistant to impurities.

Process Integration: A key goal is to minimize energy-intensive separation and purification steps. researchgate.netplu.mx One innovative approach involves selecting a solvent that can both extract the furanic precursor from the initial aqueous biomass hydrolysate and serve as the reaction medium for its subsequent conversion. researchgate.netplu.mx

Co-product Development: The selective conversion of furfural can yield not only maleic anhydride but also furan (B31954), another valuable chemical intermediate. nih.govd-nb.info Biorefinery models must be flexible to co-produce a range of chemicals based on market demand, maximizing the value derived from the biomass.

Exploration of Novel Chemical Transformations and Derivatizations

While the primary transformation of interest is the oxidation to maleic acid/anhydride, this compound chemistry opens the door to a wide range of other valuable molecules. Maleic anhydride itself is a versatile dienophile in Diels-Alder reactions, providing a gateway to bio-based aromatic compounds. wur.nl

Future research will likely explore:

Diels-Alder Reactions: A significant application is the reaction of bio-derived maleic anhydride with bio-derived furan to produce phthalic anhydride, a large-volume chemical currently sourced from petroleum. core.ac.ukrsc.orgsemanticscholar.org Research has demonstrated that this two-step process (cycloaddition followed by dehydration) can achieve excellent yields. rsc.orgsemanticscholar.org

Alternative Oxidation Products: By tuning catalysts and reaction conditions, the oxidation of furanic precursors can be directed towards other valuable intermediates besides maleic anhydride. Products like 2,5-diformylfuran (DFF) and 5-formyl-2-furancarboxylic acid (FFCA) are important building blocks for polymers and pharmaceuticals. acs.orgepa.govresearchgate.net

Hydrogenation and Reductive Pathways: While oxidation is the primary focus, exploring reductive transformations of this compound or its precursors could lead to other classes of useful chemicals, expanding the product portfolio of a furan-based biorefinery.

Design of Integrated Cascade Processes for Multi-product Synthesis

Cascade reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of process efficiency, cost, and waste reduction. The conversion of furfural to maleic anhydride is inherently a cascade process involving several intermediates. nih.govd-nb.info The challenge lies in designing catalysts and reaction conditions that can steer the entire sequence towards the desired product with high selectivity.

Prominent research directions include:

One-Pot Multi-step Syntheses: The synthesis of phthalic anhydride directly from HMF in a single pot is a prime example of a successful cascade process. core.ac.uk This reaction integrates decarbonylation, oxidation, Diels-Alder cycloaddition, and dehydration steps using a MoO₃/Cu(NO₃)₂ catalyst system. core.ac.uk

Hybrid Chemo-enzymatic Cascades: Combining the selectivity of biocatalysts with the broad applicability of chemical catalysts offers a powerful strategy. For instance, an enzymatic step could be used for initial selective oxidation, followed by a chemical step for further transformation.

Tunable Cascades: Developing catalytic systems where the final product can be controlled by simple adjustments to the reaction conditions (e.g., temperature, pressure, solvent) is a key goal. This would allow a single process line to produce different chemicals, such as furan or maleic anhydride, from the same furfural feedstock. nih.gov A two-step cascade combining photochemistry and electrochemistry has been shown to efficiently produce maleic acid from furfural via a stable 5-hydroxy-2(5H)-furanone intermediate. wur.nl

Q & A

Q. What frameworks guide the formulation of hypothesis-driven research questions for cis-beta-Formylacrylic acid studies?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in literature. For example: “How does steric hindrance in the cis-configuration influence enantioselectivity in Diels-Alder reactions?” Incorporate PICO (Population, Intervention, Comparison, Outcome) for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.